8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in green plants, fungi, and bacteria .
Preparation Methods
The synthesis of 8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with acetyl chloride in the presence of a base such as pyridine . Another method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: This compound lacks the acetyl group at the 8-position, resulting in different biological activities and chemical reactivity.
4-methylumbelliferone: Similar to 8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one, but with a different substitution pattern, leading to variations in its applications and properties.
Properties
CAS No. |
42345-38-0 |
---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
8-acetyl-7-hydroxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O4/c1-10-16(21)13-8-9-14(20)15(11(2)19)18(13)22-17(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3 |
InChI Key |
BCMYRSVULDHSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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